molecular formula C5H10F2N2 B13512587 (1R,2S)-4,4-difluorocyclopentane-1,2-diamine

(1R,2S)-4,4-difluorocyclopentane-1,2-diamine

Cat. No.: B13512587
M. Wt: 136.14 g/mol
InChI Key: YJBRVDQGZSWPGB-ZXZARUISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-4,4-difluorocyclopentane-1,2-diamine is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring substituted with two fluorine atoms at the 4-position and two amino groups at the 1- and 2-positions. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-4,4-difluorocyclopentane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Fluorination: Introduction of fluorine atoms at the 4-position can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,2S) enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids and subsequent separation.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and amination processes, followed by efficient chiral resolution techniques to ensure high yield and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-4,4-difluorocyclopentane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(1R,2S)-4,4-difluorocyclopentane-1,2-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2S)-4,4-difluorocyclopentane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The fluorine atoms and amino groups play a crucial role in the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-bromocyclopentanol: Similar in stereochemistry but differs in functional groups.

    (1R,2S)-2-phenylcyclopropanaminium: Shares the (1R,2S) configuration but has a different ring structure and functional groups.

Uniqueness

(1R,2S)-4,4-difluorocyclopentane-1,2-diamine is unique due to the presence of both fluorine atoms and amino groups on the cyclopentane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H10F2N2

Molecular Weight

136.14 g/mol

IUPAC Name

(1R,2S)-4,4-difluorocyclopentane-1,2-diamine

InChI

InChI=1S/C5H10F2N2/c6-5(7)1-3(8)4(9)2-5/h3-4H,1-2,8-9H2/t3-,4+

InChI Key

YJBRVDQGZSWPGB-ZXZARUISSA-N

Isomeric SMILES

C1[C@H]([C@H](CC1(F)F)N)N

Canonical SMILES

C1C(C(CC1(F)F)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.